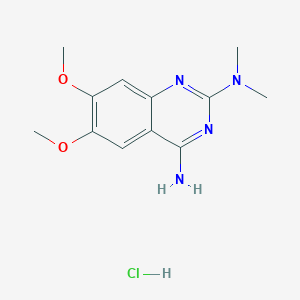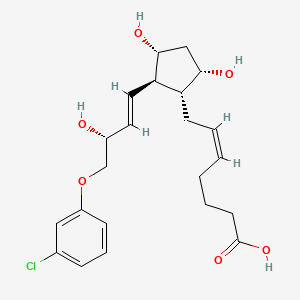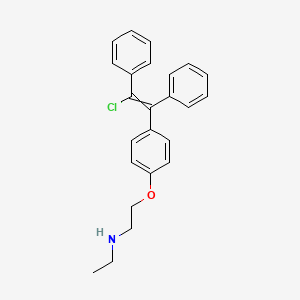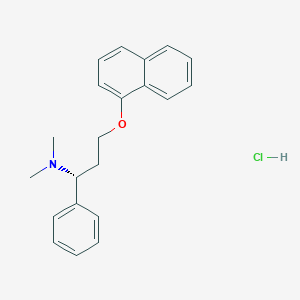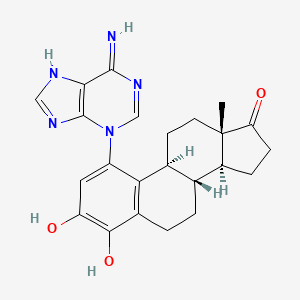
4-Hydroxy estrone 1-N3-Adenine
Vue d'ensemble
Description
“4-Hydroxy estrone 1-N3-Adenine” is a compound used in synthetic chemistry and chemical biology research . It belongs to the Estrone family of hormones and is a derivative of Estrone . The molecular formula of this compound is C23H25N5O3, and it has a molecular weight of 419.48 .
Molecular Structure Analysis
The molecular structure of “4-Hydroxy estrone 1-N3-Adenine” is represented by the formula C23H25N5O3 . This compound is a derivative of Estrone, which is one of the three naturally occurring estrogens .Applications De Recherche Scientifique
DNA Interaction and Carcinogenic Potential : Studies have demonstrated that estrogen metabolites like 4-Hydroxy estrone can form adducts with DNA nucleobases, potentially contributing to carcinogenesis. For example, Akanni and Abul-Hajj (1997) identified nine estrogen-nucleic acid adducts formed from reactions of 3,4-estronequinone with deoxycytidine, deoxythymidine, deoxyadenosine, and deoxyguanosine, including 4-Hydroxy estrone adducts (Akanni & Abul-Hajj, 1997). Another study by Akanni, Tabakovic, and Abul-Hajj (1997) synthesized and identified seven estrogen-nucleic acid adducts from the reaction of 3,4-estrone quinone with adenine, thymine, and cytosine (Akanni, Tabakovic, & Abul-Hajj, 1997).
Role in Estrogen Carcinogenesis : Yager (2015) discussed the role of estrogen metabolites, including 4-hydroxy E2/E1, in carcinogenesis, particularly in breast cancer. The study highlights the significance of oxidative metabolism of estrogens leading to DNA damage and mutagenic effects (Yager, 2015).
Synthesis and Characterization for Analysis : Zhang and Gross (2008) reported on the efficient synthesis and characterization of estrogen-modified DNA bases, including 4-hydroxyestrone-1-N3adenine, for analytical methodology development (Zhang & Gross, 2008).
Inactivation of Mutagenic Metabolites : Thibaudeau et al. (2006) characterized common variants of human UDP-glucuronosyltransferase enzymes, which are involved in inactivating mutagenic 4-hydroxylated metabolites of estradiol and estrone. This study provides insight into the biological inactivation mechanisms of potentially harmful estrogen metabolites (Thibaudeau et al., 2006).
DNA Damage and Stereochromy : Ding et al. (2007) explored the structural effects and stereochemistry of 4-hydroxyequilenin-adenine lesions in DNA, providing insight into the differential impact of these adducts on DNA structure and potential implications for repair mechanisms and mutagenicity (Ding et al., 2007).
Propriétés
IUPAC Name |
(8R,9S,13S,14S)-3,4-dihydroxy-1-(6-imino-7H-purin-3-yl)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-23-7-6-12-11(14(23)4-5-17(23)30)2-3-13-18(12)15(8-16(29)20(13)31)28-10-27-21(24)19-22(28)26-9-25-19/h8-12,14,24,29,31H,2-7H2,1H3,(H,25,26)/t11-,12+,14+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEPIVMWBGXYTG-RPRYFYCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C(=CC(=C4O)O)N5C=NC(=N)C6=C5N=CN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C(=CC(=C4O)O)N5C=NC(=N)C6=C5N=CN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy estrone 1-N3-Adenine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzyl[(R)-1-(1-naphthyl)ethyl]amine](/img/structure/B601904.png)

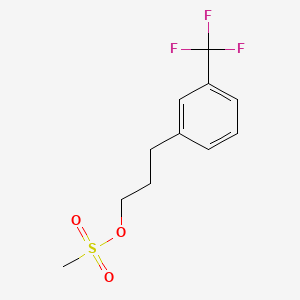


![1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine](/img/structure/B601913.png)
